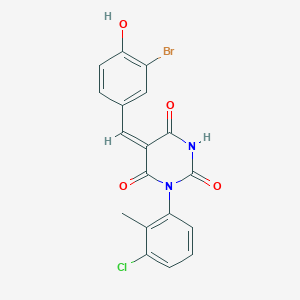
1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine, also known as BDB, is a psychoactive drug that belongs to the class of designer drugs. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and was first synthesized in the 1990s. BDB is known for its stimulant and empathogenic effects, which are similar to those of MDMA. In recent years, BDB has gained attention in the scientific community due to its potential use in the treatment of certain psychiatric disorders.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of these neurotransmitters. This leads to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can produce feelings of euphoria, empathy, and well-being.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and overheating. It also causes the release of oxytocin, which is a hormone that plays a role in social bonding and attachment. This compound has also been shown to produce neurotoxic effects in animal studies, although the extent of these effects in humans is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a known mechanism of action, which makes it a useful tool for studying neurotransmitter release and reuptake. However, this compound also has several limitations. It is a controlled substance and can only be used in certain jurisdictions with the appropriate permits. It also has potential neurotoxic effects, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the neurotoxic effects of this compound. More research is needed to determine the extent of these effects and to develop strategies for mitigating them. Finally, this compound could be used as a tool for studying the neurochemical basis of social bonding and attachment, as it has been shown to increase oxytocin release.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-sec-butylpiperazine has been studied for its potential use in the treatment of certain psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotion.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-butan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13(2)18-8-6-17(7-9-18)11-14-4-5-15-16(10-14)20-12-19-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZKXYWIJBTCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B3942369.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3942377.png)
![1-(ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942393.png)
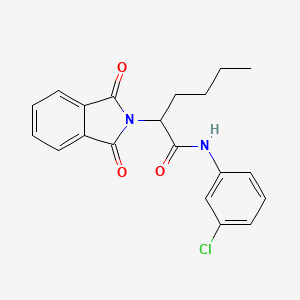
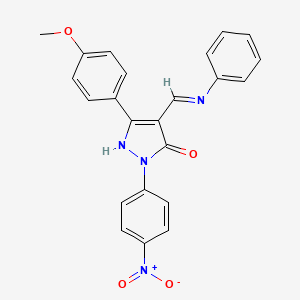
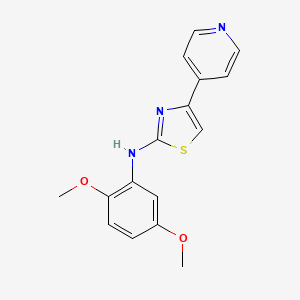
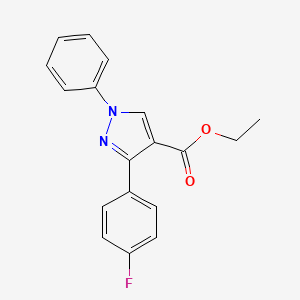
![1-(4-ethylbenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942419.png)
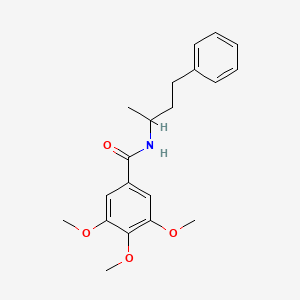
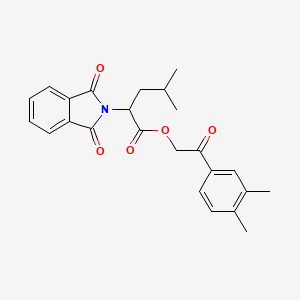
![1-(3-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3942433.png)
